molecular formula C9H11N B3022681 4-Methylindoline CAS No. 62108-16-1

4-Methylindoline

Cat. No. B3022681
CAS RN: 62108-16-1
M. Wt: 133.19 g/mol
InChI Key: BSRIUSPUGCAPHE-UHFFFAOYSA-N
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Description

4-Methylindoline, also known as 4-Methyl-1H-indole-2,3-dione, is a compound with a molecular weight of 161.16 . It is also referred to as 1H-Indole, 2,3-dihydro-4-methyl- . It is a significant type of heterocycle found in proteins in the form of amino acids .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .


Molecular Structure Analysis

The IUPAC name of 4-Methylindoline is 4-methyl-1H-indole-2,3-dione . The InChI code is 1S/C9H7NO2/c1-5-3-2-4-6-7(5)8(11)9(12)10-6/h2-4H,1H3, (H,10,11,12) .


Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They show various biologically vital properties and owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

4-Methylindoline has a molecular weight of 161.16 . It has unique physical and chemical properties, such as the network of hydrogen bonds, large surface tension, high specific heat capacity, and high polarity, which helps many organic reactions to proceed with a high reaction rate and selectivity and to provide excellent yields .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methylindoline, focusing on six unique fields:

Pharmaceuticals and Drug Development

4-Methylindoline is a valuable scaffold in the synthesis of various pharmaceutical compounds. Its indole structure is crucial for the development of drugs with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . Researchers have explored its potential in creating new therapeutic agents that can target specific receptors and pathways in the body.

Organic Synthesis

In organic chemistry, 4-Methylindoline is used as a building block for the synthesis of complex molecules. Its ability to participate in various chemical reactions, such as electrophilic substitution and cycloaddition, makes it a versatile intermediate in the construction of polycyclic structures . This versatility is particularly useful in the design of novel compounds with potential applications in materials science and medicinal chemistry.

Photochemical Reactions

4-Methylindoline plays a significant role in photochemical reactions, especially in [2+2] photocycloaddition processes . These reactions are essential for creating new cyclic compounds that can be used in various scientific and industrial applications. The unique properties of 4-Methylindoline allow it to absorb light and undergo specific transformations, making it a valuable component in photochemistry.

Biological Research

In biological research, 4-Methylindoline derivatives are studied for their interactions with biological systems. These compounds can bind to proteins, enzymes, and nucleic acids, influencing various biological processes . This makes them useful tools for studying cellular mechanisms and developing new diagnostic and therapeutic strategies.

Safety and Hazards

According to the safety data sheet, 4-Methylindoline causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in the synthesis and application of 4-Methylindoline and its derivatives.

properties

IUPAC Name

4-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRIUSPUGCAPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977698
Record name 4-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylindoline

CAS RN

62108-16-1
Record name 4-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methylindole (7.433 g, 0.0567 mol) in 100 mL of glacial acetic acid was added NaCNBH3 (7.25 g, 0.12 mol) portionwise over 1.5 h. The reaction mixture was then concentrated in vacuo water was added and the solution was basified with 10N NaOH. The resulting mixture was extracted with ethyl acetate (×3) and the organic extract was washed (brine), dried (Na2SO4) and evaporated to give an oil. Flash chromatography (SiO2 /ethyl acetate-hexane, 1:4) of this oil gave pure 4-methylindoline (6.962 g, 92%) as an oil: 1H NMR (DMSO-d6, 200 MHz) δ6.78 (t, J=7.6 Hz, 1H), 6.33 (d, J=7.4 Hz, 1H), 6.30 (d, J=7.6 Hz, 1H), 5.36 (br s, 1H), 3.38 (t, J=8.5 Hz, 2H), 2.81 (t, J=8.5 Hz, 2H), 2.11 (s, 3H).
Quantity
7.433 g
Type
reactant
Reaction Step One
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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